molecular formula C24H23N3O4 B14949478 N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide

N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide

Cat. No.: B14949478
M. Wt: 417.5 g/mol
InChI Key: BRIMAMJFPGWNMZ-WGARJPEWSA-N
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Description

N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a phenylmethylidene moiety, and a diphenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide typically involves the condensation of 2,4-dihydroxy-6-methylbenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone moiety to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxo derivatives with modified functional groups.

    Reduction: Hydrazine derivatives with reduced hydrazone moiety.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and microbial infections.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{2-[(Z)-1-(2,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide: Lacks the methyl group at the 6-position of the phenyl ring.

    N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylpropionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is unique due to its specific structural features, including the presence of both hydrazino and diphenylacetamide moieties. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-[(2Z)-2-[(2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H23N3O4/c1-16-12-19(28)13-21(29)20(16)14-26-27-22(30)15-25-24(31)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,23,28-29H,15H2,1H3,(H,25,31)(H,27,30)/b26-14-

InChI Key

BRIMAMJFPGWNMZ-WGARJPEWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1/C=N\NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)O

Canonical SMILES

CC1=CC(=CC(=C1C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)O

Origin of Product

United States

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